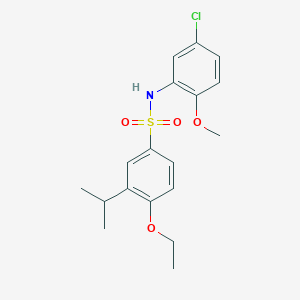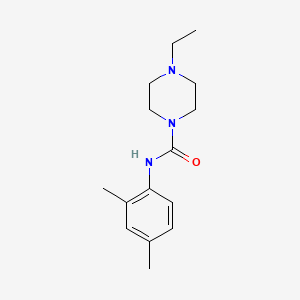
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide, also known as DMPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPE is a piperazinecarboxamide derivative that has been synthesized through several methods and has shown promising results in various biochemical and physiological studies.
作用機序
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the activity of the receptor and increases the release of neurotransmitters such as acetylcholine and glutamate. This compound has also been shown to enhance the activity of the N-methyl-D-aspartate receptor, which regulates glutamate neurotransmission and is involved in the regulation of synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including enhancing cognitive function and memory formation, regulating glutamate neurotransmission, and improving synaptic plasticity. This compound has also been shown to have potential applications in the treatment of schizophrenia, as it enhances the activity of the N-methyl-D-aspartate receptor, which is involved in the regulation of glutamate neurotransmission.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide in lab experiments is its ability to enhance cognitive function and memory formation, which can be useful in studying the mechanisms of learning and memory. This compound also has potential applications in the treatment of schizophrenia, which can be useful in studying the underlying mechanisms of the disorder. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the reliability of the results.
将来の方向性
There are several future directions for the study of N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide, including its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound can also be studied for its potential applications in drug development, as it has shown promising results in enhancing the activity of various receptors involved in neurotransmission. Further research can also be conducted to study the long-term effects of this compound and its potential toxicity.
合成法
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide can be synthesized through several methods, including the reaction of 1-(2,4-dimethylphenyl)piperazine with ethyl chloroformate, followed by the addition of ammonia. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the addition of piperazine. These methods result in the formation of this compound, which can then be purified through recrystallization or column chromatography.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. This compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to enhance the activity of the N-methyl-D-aspartate receptor, which is involved in the regulation of glutamate neurotransmission.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-4-17-7-9-18(10-8-17)15(19)16-14-6-5-12(2)11-13(14)3/h5-6,11H,4,7-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFACQKKJJETKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
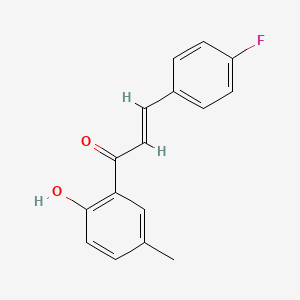
![1-{1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5289153.png)
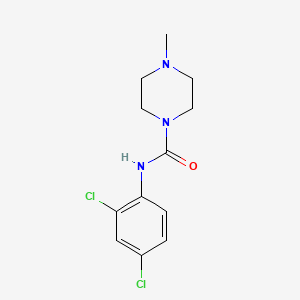
![3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5289166.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5289179.png)
![N-methyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]methanamine dihydrochloride](/img/structure/B5289182.png)
![3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol](/img/structure/B5289201.png)
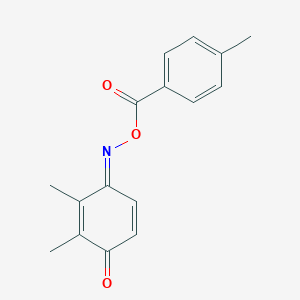
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5289217.png)
![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5289234.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5289241.png)
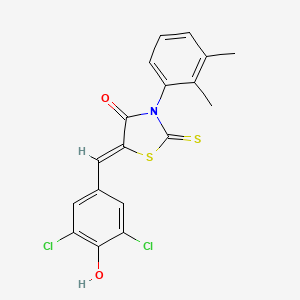
![N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide](/img/structure/B5289254.png)
